3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a heterocyclic compound notable for its unique structural features, which include an imidazole ring fused with a thiazole ring. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 233 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in cancer research, due to its inhibitory effects on various cancer cell lines .
The synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves the following steps:
In industrial contexts, continuous flow synthesis methods involving multiple reactors can be employed to optimize yield and purity while minimizing the isolation of intermediates.
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can undergo various chemical reactions:
The choice of reagents and conditions will dictate the specific products formed during these reactions. For example, oxidation may lead to carboxylic acids, while substitution could introduce halogens or other functional groups.
The mechanism of action for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride primarily involves its interaction with specific enzymes related to cancer progression. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression within tumor microenvironments. By inhibiting this enzyme, the compound may enhance anti-tumor immunity and reduce cancer cell proliferation .
Relevant data regarding safety includes hazard statements indicating potential risks such as irritation upon contact with skin or eyes .
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has several significant applications in scientific research:
The therapeutic significance of imidazo[2,1-b]thiazoles was first established with levamisole, an anthelmintic and immunomodulatory agent introduced in the 1960s. This breakthrough demonstrated the scaffold's biological relevance and spurred extensive research into its therapeutic potential. Modern medicinal chemistry has significantly expanded this initial foundation, exploiting the scaffold's capacity for targeted interactions with diverse biological macromolecules. Recent research highlights include:
Anticancer Applications: Imidazo[2,1-b]thiazole-based aryl hydrazones (e.g., compounds 9i and 9m) have demonstrated potent antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.65 μM and 1.12 μM, respectively). These derivatives induce G₀/G₁ cell cycle arrest and trigger apoptosis through mitochondrial dysfunction and ROS generation [5]. Dual-targeting inhibitors like 10e (3-(4-Bromophenyl)-N-{4-[(7-(hydroxyamino)-7-oxoheptyl)amino]phenyl}imidazo[2,1-b]thiazole-5-carboxamide) have been rationally designed to simultaneously inhibit IDO1 (indoleamine 2,3-dioxygenase 1) and HDAC6 (histone deacetylase 6), showing potent in vivo antitumor efficacy in CT26 tumor-bearing mice through immune modulation and epigenetic regulation [1].
Antitubercular Agents: Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) such as ND-11543 represent a promising class of anti-tuberculosis compounds targeting QcrB, a component of the mycobacterial cytochrome bcc-aa₃ supercomplex essential for electron transport. These compounds exhibit potent intracellular activity against Mycobacterium tuberculosis within macrophages, with MIC values as low as 0.0625 μM, highlighting their potential for overcoming current therapeutic limitations in tuberculosis treatment [2].
Immuno-oncology: Structure-based drug design approaches have yielded imidazo[2,1-b]thiazole derivatives as potent IDO1 inhibitors, with compounds like 11f and 12g achieving IC₅₀ values of 0.5 μM and 0.2 μM, respectively. Docking studies confirm coordination between the imidazothiazole nitrogen and the heme iron of IDO1, while the extended side chains interact with previously unexplored regions of the active site (Pocket C) [4].
Table 1: Therapeutic Applications of Imidazo[2,1-b]thiazole Derivatives
Therapeutic Area | Representative Compound | Key Biological Activity | Mechanistic Insight |
---|---|---|---|
Cancer Immunotherapy | IDO1/HDAC6 inhibitor 10e | Dual enzyme inhibition, in vivo tumor reduction | Synergistic immune checkpoint blockade [1] |
Breast Cancer | Aryl hydrazone 9m | IC₅₀ = 1.12 μM (MDA-MB-231) | G₀/G₁ arrest, ROS-mediated apoptosis [5] |
Tuberculosis | Carboxamide ND-11543 | MIC = 0.0625 μM (intracellular) | QcrB inhibition disrupting electron transport [2] |
Leishmaniasis | β-Carbolinepiperazine hybrids | EC₅₀ = 1.47 μM (L. infantum) | Targeting energy metabolism pathways [9] |
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (Molecular Formula: C₈H₉ClN₂O₂S; MW: 232.69) exemplifies rational pharmacophore development through its strategically engineered structural features. The molecule consists of three distinct regions that collectively contribute to its utility in drug design:
Table 2: Physicochemical and Synthetic Utility Profile of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic Acid Hydrochloride
Property | Specification | Medicinal Chemistry Significance |
---|---|---|
Molecular Weight | 232.69 g/mol | Favorable for lead optimization (typically <350 Da for fragments) |
Chemical Formula | C₈H₉ClN₂O₂S | Balanced heteroatom content for target interactions |
SMILES Notation | Cl.OC(=O)CCC1=CN2C=CSC2=N1 | Precise description of atom connectivity and salt form |
Purity | ≥95% | Ensures reliable biological screening results |
Storage | 2-8°C (sealed, dry) | Maintains chemical integrity for long-term usage |
Reactive Site | Carboxylic acid (activated as hydrochloride) | Enables efficient amide coupling with aryl/alkyl amines |
The strategic incorporation of this building block into complex molecules is demonstrated in dual-targeting inhibitors where the imidazothiazole core binds IDO1's heme center, while the propanoic acid-derived hydroxamate coordinates HDAC6's zinc atom. This rational design approach leverages the pharmacophore fusion strategy, connecting target-specific modules via precisely engineered linkers [1]. Similarly, the carboxylic acid functionality serves as an essential conjugation point for generating hybrid molecules, such as β-carbolinepiperazine anti-leishmanial agents developed through amide coupling with substituted piperazines [9]. The compound's structural features enable its application in large-scale docking studies targeting allosteric sites, exemplified by CFTR modulator discovery campaigns screening millions of compounds [8].
Table 3: Drug Design Strategies Utilizing This Key Building Block
Design Strategy | Target Therapeutic Area | Structural Implementation |
---|---|---|
Pharmacophore Fusion | Cancer Immunotherapy | Imidazothiazole core (IDO1 binder) + hydroxamate linker/HDAC6 inhibitor |
Molecular Hybridization | Anti-infectives | β-Carboline (natural product mimic) + imidazothiazole-propanoic acid spacer + piperazine |
Fragment Linking | Enzyme Inhibitors | Imidazothiazole-propanoic acid fragment extended into auxiliary binding pockets |
Prodrug Design | Enhanced Bioavailability | Carboxylic acid masked as esters (hydrolyzed in vivo) |
Peptide Conjugation | Targeted Delivery | Carboxylic acid coupled to tumor-homing peptides via amide bonds |
The enduring significance of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride in medicinal chemistry stems from its unique combination of target-binding capability, synthetic versatility, and favorable physicochemical properties. Its structural features enable exploration of diverse chemical space while maintaining drug-like characteristics, making it an indispensable building block for addressing unmet therapeutic needs through rational drug design. As computational and synthetic methodologies advance, this scaffold continues to provide innovative solutions to complex pharmacological challenges across multiple disease domains [3] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1